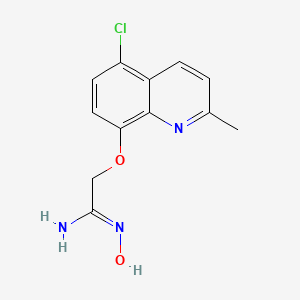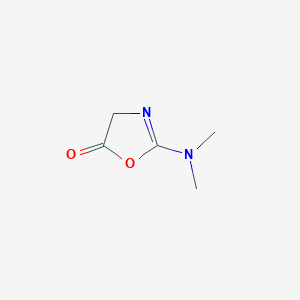
2-(Dimethylamino)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an oxazolone ring with a dimethylamino group at the 2-position, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an α-halo acid derivative, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Dimethylamino)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Dimethylamino)oxazol-5(4H)-one has found applications in several fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Dimethylamino)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the binding affinity and specificity of the compound. Additionally, the oxazolone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
2-(Dimethylamino)oxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
2-Aminooxazol-5(4H)-one: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-Methylaminooxazol-5(4H)-one: Contains a methylamino group instead of a dimethylamino group, leading to variations in chemical behavior.
2-Phenylaminooxazol-5(4H)-one: The presence of a phenyl group imparts different steric and electronic properties.
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
2-(dimethylamino)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5-6-3-4(8)9-5/h3H2,1-2H3 |
InChI 键 |
GYLRZQMFKVXULT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
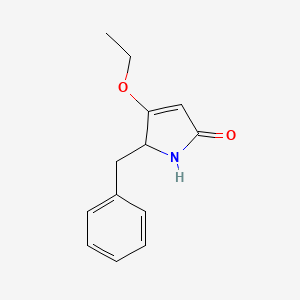
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
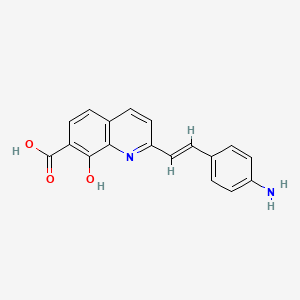
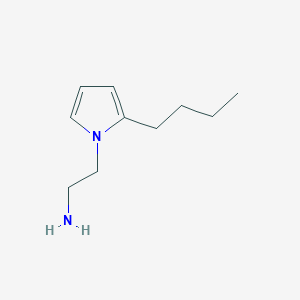
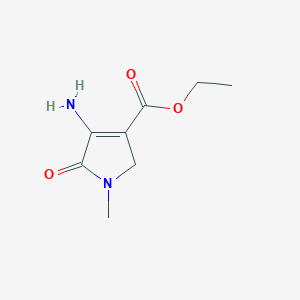
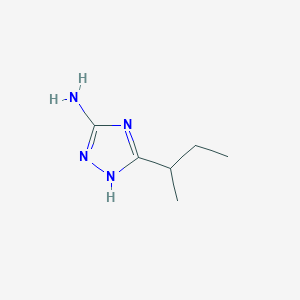
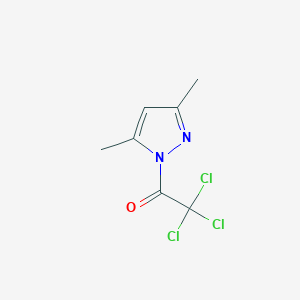
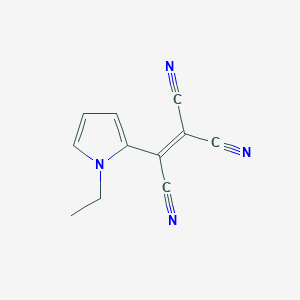
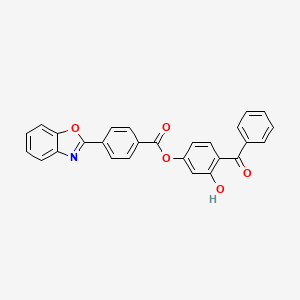
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
